![molecular formula C21H16F2N2O3 B2469929 3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946265-48-1](/img/structure/B2469929.png)

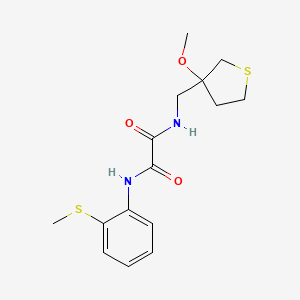

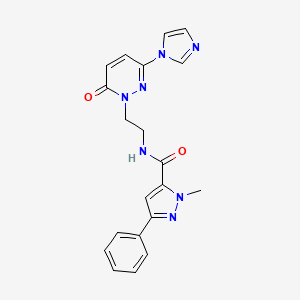

3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in drug discovery due to their unique properties, such as enhanced stability and bioavailability. Wu et al. (2017) reported on the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method facilitates the synthesis of monofluorinated alkenes and, through subsequent reactions, the efficient creation of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. The versatility of the arene and coupling partner, along with the mechanistic insights provided by detailed DFT studies, underscores the method's synthetic potential (Wu et al., 2017).

Visible-Light-Induced Cyclization for Perfluorinated Compounds

Tang et al. (2015) developed a novel visible-light-induced carboperfluoroalkylation of alkenes, leading to perfluorinated isoquinoline-1,3-diones. This method allows for the rapid synthesis of these compounds from N-alkyl-N-methacryloyl benzamides under mild conditions, enabling the incorporation of various perfluorinated groups. The approach offers a fast track to structurally diverse isoquinoline-1,3(2H,4H)-diones, highlighting the method's applicability in synthesizing complex fluorinated structures (Tang et al., 2015).

Applications in Imaging and Tumor Studies

The use of fluorine-containing benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) demonstrates the compound's relevance in medical diagnostics and cancer research. Tu et al. (2007) synthesized and evaluated a series of these analogs, showing high tumor uptake and acceptable tumor/normal tissue ratios. This study emphasizes the importance of fluorinated benzamide analogs in developing diagnostic tools for cancer research (Tu et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound may interact with multiple receptors due to its complex structure

Mode of Action

It is known that the compound binds with high affinity to its targets, which may result in a variety of biological effects .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential broad-spectrum biological activities . The specific pathways and their downstream effects are subject to further investigation.

Result of Action

The compound has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific molecular and cellular effects of the compound’s action are still under investigation.

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O3/c22-16-8-6-14(11-17(16)23)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRXRKBMQQFBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469846.png)

![3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2469849.png)

![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)

![methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2469857.png)

![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)